2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is a heterocyclic compound featuring a pyran ring substituted with amino groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination steps . The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Another heterocyclic compound with similar structural features.
1-[3-(Trifluoromethyl)phenyl]-4,4-dimethyl-2-imidazolidinone: Shares the trifluoromethylphenyl group but differs in the core structure.
Uniqueness
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is unique due to its combination of a pyran ring with amino and trifluoromethylphenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H9F3N4O |
---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)8-3-1-2-7(4-8)11-9(5-18)12(20)22-13(21)10(11)6-19/h1-4,11H,20-21H2 |
InChI Key |
MVLMCGFZDZUJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.